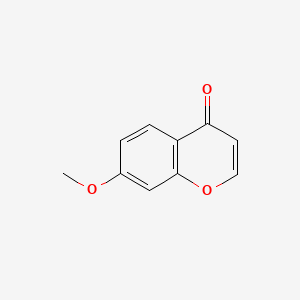

7-Methoxy-4H-chromen-4-one

説明

Significance of the Chromen-4-one Scaffold in Medicinal Chemistry

The chromen-4-one, or chromone (B188151), scaffold is a privileged structure in the field of medicinal chemistry. nih.govijrpc.com This bicyclic system, consisting of a benzene (B151609) ring fused to a γ-pyrone ring, serves as a foundational template for a vast array of biologically active compounds. ijrpc.comtandfonline.com Its significance stems from its widespread occurrence in nature, particularly in plants, and the diverse pharmacological activities exhibited by its derivatives. numberanalytics.comnih.gov

Chromone-based compounds have been reported to possess a wide spectrum of biological effects, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. tandfonline.comnih.gov This broad range of activities has made the chromone nucleus an attractive starting point for the design and synthesis of novel therapeutic agents. nih.gov The structural versatility of the chromone scaffold allows for modifications at various positions, enabling the fine-tuning of its physicochemical properties and biological targets. tandfonline.com The ability to introduce different functional groups onto the chromone core can lead to enhanced potency and selectivity for specific enzymes or receptors. tandfonline.com

The chromone scaffold's inherent "drug-like" properties, often associated with good bioavailability and metabolic stability, further contribute to its importance in drug discovery. nih.gov Many natural and synthetic chromone derivatives have been investigated for their potential to address a variety of health conditions, highlighting the enduring relevance of this heterocyclic system in the development of new medicines. tandfonline.comnih.gov

Overview of 7-Methoxy-4H-chromen-4-one as a Research Target

This compound is a specific derivative of the chromone family that has garnered attention in academic research. Its structure is characterized by a methoxy (B1213986) group (-OCH₃) at the 7-position of the chromen-4-one backbone. This substitution is significant as it can modulate the compound's electronic properties, solubility, and metabolic stability, making it a valuable intermediate in drug design.

As a research target, this compound is investigated for its own potential biological activities and, perhaps more importantly, as a key building block for the synthesis of more complex and potent molecules. The presence of the methoxy group can influence the compound's interactions with biological targets. Research has explored its potential in various therapeutic areas, including as an anticancer and anti-inflammatory agent.

The synthesis of this compound itself is a subject of study, with various methods being developed to achieve efficient production. Its utility as a precursor is demonstrated by its use in the creation of hybrid molecules with enhanced bioactivity.

Below is a table summarizing the key molecular properties of this compound:

| Property | Value |

| Molecular Formula | C₁₀H₈O₃ |

| Molecular Weight | 176.17 g/mol |

| IUPAC Name | This compound |

| CAS Number | 5751-52-0 |

Historical Context of Chromone Derivatives in Drug Discovery

The history of chromone derivatives in drug discovery is rooted in the study of natural products. numberanalytics.com Chromones were first identified in the latter half of the 19th century as components of various plants. However, their journey into the realm of medicine began in earnest in the mid-20th century. ijrpc.com

A key milestone was the investigation of khellin (B1673630), a furanochromone extracted from the plant Ammi visnaga. ijrpc.com Traditionally used in the Mediterranean region, khellin was clinically investigated around the 1950s for its smooth muscle relaxant properties in treating conditions like angina pectoris and asthma. ijrpc.com Although its use was limited by side effects, the study of khellin paved the way for the development of cromolyn (B99618) sodium (disodium cromoglycate) and nedocromil (B1678009) sodium. researchgate.net These drugs, developed as mast cell stabilizers, became important therapies for allergic asthma and related conditions. ijrpc.comresearchgate.net

The discovery of the biological activities of these early chromone-based drugs spurred further research into this class of compounds. researchgate.net Scientists began to synthesize a wide variety of chromone derivatives to explore their therapeutic potential. nih.gov This led to the identification of compounds with diverse pharmacological profiles, including the smooth muscle relaxant flavoxate (B1672763) and the venotonic agent diosmin. ijrpc.com The ongoing exploration of both natural and synthetic chromones continues to yield new lead compounds for drug development across a range of diseases. nih.govnih.gov

Structure

3D Structure

特性

IUPAC Name |

7-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-12-7-2-3-8-9(11)4-5-13-10(8)6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIPLCYUNFCYCCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70344943 | |

| Record name | 7-Methoxy-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5751-52-0 | |

| Record name | 7-Methoxy-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Strategies for 7 Methoxy 4h Chromen 4 One and Analogues

Established Synthetic Pathways for 4H-Chromen-4-one Core Formation

The construction of the 4H-chromen-4-one core is a central focus in organic synthesis, with several established methods available. These strategies often begin with ortho-hydroxyarylalkylketones, phenols, or salicylic (B10762653) acid derivatives. researchgate.netacs.org

Claisen Condensation Approaches and Variations

Claisen condensation and its variations, such as the Baker-Venkataraman and Kostanecki-Robinson reactions, are classical methods for synthesizing chromones from o-hydroxyarylalkylketones. researchgate.netacs.org The standard Claisen condensation involves the reaction of a 2'-hydroxyacetophenone (B8834) with an ester in the presence of a strong base to form a 1,3-diketone intermediate, which then undergoes acid-catalyzed cyclization to yield the chromone (B188151). nih.govrsc.org

For instance, the synthesis of ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate is achieved by reacting 2'-hydroxy-4'-methoxyacetophenone with diethyl oxalate (B1200264) in the presence of sodium ethoxide. rsc.org This is followed by hydrolysis of the resulting ester to produce the corresponding carboxylic acid. rsc.org An improved Claisen condensation methodology involves the preformation of the enolate from the ketone by adding it to a refluxing slurry of sodium hydride before the addition of the ester, which can lead to higher yields. nih.gov

However, these traditional methods can have drawbacks, including the use of strong acids or bases, high temperatures, and long reaction times, which may result in unsatisfactory yields and side products. acs.org

Cyclization Reactions of Precursors

The formation of the chromone ring through cyclization of various precursors is a widely employed strategy.

From Chalcones: An aldol (B89426) condensation between a 2-hydroxyphenyl ketone and a benzaldehyde (B42025) derivative yields a chalcone (B49325) intermediate. vulcanchem.com This chalcone can then undergo oxidative cyclization, for example, using hydrogen peroxide in methanol (B129727), to form the chromone core. vulcanchem.com

Intramolecular Wittig Reaction: A novel and efficient one-pot method involves the intramolecular Wittig reaction of acylphosphoranes. These are generated from the reaction of a silyl (B83357) ester of O-acyl(aroyl)salicylic acids with (trimethylsilyl)methylenetriphenylphosphorane. The subsequent cyclization on the ester carbonyl affords 4H-chromen-4-ones in good to excellent yields. organic-chemistry.org

From Enaminones: (E)-3-(dimethylamino)-1-(2-hydroxyaryl)prop-2-en-1-ones, synthesized from 2'-hydroxyacetophenones, can serve as versatile precursors for 2,3-unsubstituted chromones. scispace.com

Photochemical Cyclization: Some 2,3-diaryl-4H-chromen-4-ones can undergo photo-induced cyclization to form polycyclic derivatives. This method can proceed without the need for oxidants or additives, offering an environmentally friendly alternative. rsc.org

Palladium-Catalyzed Methodologies

Transition-metal-catalyzed reactions, particularly those using palladium, have become powerful tools for constructing the chromone scaffold under milder conditions. acs.org

Several palladium-catalyzed protocols have been developed:

Intramolecular Acylation: An efficient synthesis of 4H-chromen-4-ones involves the palladium-catalyzed intramolecular acylation of alkenyl bromides with aldehydes. This reaction typically uses a catalyst system like Pd(PPh₃)₄/Xphos with a base such as K₂CO₃ in a solvent like 1,4-dioxane. acs.orgacs.org

Carbonylative Cyclization: A heterogeneous palladium-catalyzed carbonylative cyclization of aryl iodides and 2-hydroxyacetophenones provides a general and practical approach to a wide variety of flavones. researchgate.net Similarly, the palladium-catalyzed carbonylation coupling-annulation of ethynylferrocene (B1143415) with substituted 2-iodophenols yields 2-ferrocenyl-4H-chromen-4-ones. thieme-connect.com

Cross-Coupling Reactions: Palladium-catalyzed C-C cross-coupling reactions are another avenue for chromone synthesis. researchgate.net

These methods often offer advantages such as enhanced reaction efficiency, milder reaction conditions, and greater availability of starting materials compared to classical approaches. acs.org

Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient for synthesizing complex molecules like chromone derivatives in a one-pot fashion, minimizing waste and purification steps. acs.orgresearchgate.net

A one-pot cascade reaction involving 3-cyanochromones and α-isocyanoacetates, catalyzed by Ag₂CO₃, leads to the formation of 2-(1H-imidazol-1-yl)-4H-chromen-4-one derivatives. acs.orgnih.gov

An efficient method for preparing furan-2(5H)-one derivatives containing a 4H-chromen-4-one fragment utilizes a tandem multicomponent reaction of 3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one, arylglyoxals, and Meldrum's acid. researchgate.net

Substituted methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoates can be synthesized through a multicomponent reaction of 3-hydroxy-4H-chromen-4-one with carbonyl compounds and Meldrum's acid. figshare.comtandfonline.com

Targeted Synthesis of 7-Methoxy-4H-chromen-4-one

The synthesis of this compound specifically can be achieved through various routes, often starting from precursors already containing the methoxy (B1213986) group or by introducing it at a later stage.

Specific Precursors and Reaction Conditions

A common and direct precursor for this compound is 2'-hydroxy-4'-methoxyacetophenone . rsc.orgchemsrc.com

| Precursor | Reagents & Conditions | Product | Yield (%) |

| 2'-Hydroxy-4'-methoxyacetophenone | 1. Diethyl oxalate, Sodium ethoxide; 2. Acid/Base Hydrolysis | 7-Methoxy-4-oxo-4H-chromene-2-carboxylic acid | - |

| 7-Hydroxychromone | Methyl iodide, K₂CO₃, DMF | This compound | - |

| 2'-Hydroxy-4'-methoxyacetophenone | Ethyl methanoate, Sodium, Diethyl ether; then HCl, Acetic acid | This compound | Good |

Table generated from data in sources. rsc.orgscispace.com

Another key synthetic strategy involves the O-alkylation of a 7-hydroxychromone precursor. This nucleophilic substitution is typically carried out by reacting 7-hydroxychromone with methyl iodide in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF).

Functionalization and Derivatization at the this compound Scaffold

The this compound core structure is a versatile platform for a variety of chemical modifications. These modifications are crucial for developing new derivatives with potentially enhanced or specific biological activities.

Introduction of Hydroxyl Groups

The introduction of hydroxyl groups onto the this compound scaffold can significantly alter its biological properties. foodb.ca For example, the synthesis of 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-4H-chromen-4-one is achieved through a controlled methylation and deprotection process. mdpi.comresearchgate.net

A common method involves the use of protecting groups. For instance, quercetin (B1663063) can be treated with acetic anhydride (B1165640) in the presence of pyridine (B92270) to protect the hydroxyl groups as acetates. mdpi.com This allows for selective methylation at the 7-position using methyl iodide and potassium carbonate in dimethylformamide (DMF). The reaction is initially cooled to -78°C and then allowed to warm to room temperature. mdpi.com Subsequent deprotection steps yield the desired hydroxylated derivative.

Substitution Reactions

The this compound scaffold readily undergoes substitution reactions, allowing for the introduction of various functional groups. smolecule.com Electrophilic substitution reactions can introduce groups onto the aromatic ring. smolecule.com For instance, bromination can occur, and the resulting bromo-derivative can be used in further coupling reactions. google.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for creating carbon-carbon bonds. smolecule.comchemscene.com This has been used to synthesize derivatives like 7-(4-hydroxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one. nih.gov Similarly, Sonogashira coupling can be employed to introduce alkynyl groups. nih.gov

The methoxy group itself can be a site for nucleophilic substitution, although this is less common. smolecule.com More frequently, hydroxylated precursors are used to introduce different ether linkages via Williamson ether synthesis.

Formation of Bis-Chromenone Derivatives

Bis-chromenone derivatives, which contain two chromenone units, have demonstrated significant antiproliferative activity against various human cancer cell lines. mdpi.com The synthesis of these molecules often involves linking two chromenone scaffolds together. While the direct synthesis from this compound is not explicitly detailed in the provided context, the general strategies for creating such dimers would likely involve coupling reactions. This could entail functionalizing the this compound with a reactive group (like a halide or a boronic acid) and then using a palladium-catalyzed reaction to join two units or to link the chromenone to another pre-functionalized chromenone.

Incorporation of Heterocyclic Moieties

The incorporation of various heterocyclic rings onto the this compound scaffold is a common strategy to enhance biological activity. scirp.org This can be achieved through several synthetic routes.

One approach is the Knoevenagel condensation of a 3-formyl-7-methoxychromone with a thiazolidine (B150603) derivative to produce chromonylthiazolidines. nih.gov Another method involves the coupling of a chromone derivative with a heterocyclic amine. For example, 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide can be synthesized by activating the corresponding carboxylic acid with a coupling agent like PyBOP, followed by the addition of an amine. rsc.org

Furthermore, heterocyclic moieties can be introduced via substitution reactions. For instance, a piperazine (B1678402) ring can be coupled to a chromone structure through a multi-step synthesis involving the formation of a piperazine derivative and subsequent coupling to a phenolic chromone. evitachem.comderpharmachemica.com The synthesis of isoxazole-containing chromones has also been reported, where a 3-(hydroxymethyl)-7-methoxy-4H-1-benzopyran-4-one intermediate is reacted to form the final hybrid compound. mdpi.com

Stereoselective Synthesis of Analogues

The stereoselective synthesis of this compound analogues is crucial for investigating the specific interactions of enantiomers with biological targets. mdpi.com Organocatalysis and organometallic catalysis are two key approaches to achieve enantiomerically pure flavonoids. mdpi.com

One example of stereoselective synthesis involves the conjugate addition of arylboronic acids to chromones, catalyzed by a palladium(II)-pyridinooxazoline complex. mdpi.com While the provided information does not detail a specific stereoselective synthesis starting directly from this compound, the principles would apply to its derivatives. For instance, creating a chiral center at the 2- or 3-position of the chromone ring would be a primary focus.

Purification and Characterization Techniques in Synthetic Studies

The purification and characterization of synthesized this compound derivatives are essential to confirm their structure and purity. mdpi.comresearchgate.net

Purification Techniques:

Column Chromatography: This is a widely used technique for separating compounds from a reaction mixture. researchgate.net Silica gel is a common stationary phase, and a gradient of solvents like hexane (B92381) and ethyl acetate (B1210297) is often used as the mobile phase. nih.gov

Thin Layer Chromatography (TLC): TLC is used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. rsc.orgresearchgate.net The separated spots are visualized under UV light. rsc.org

Recrystallization: This method is used to purify solid compounds. The crude product is dissolved in a hot solvent and then allowed to cool, causing the pure compound to crystallize. smolecule.com

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique used for both purification and analysis. researchgate.net

Characterization Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental techniques used to determine the structure of a molecule by providing information about the chemical environment of the hydrogen and carbon atoms. rsc.orgresearchgate.net

Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern, which helps in confirming the structure. researchgate.net High-resolution mass spectrometry (HRMS) provides a very accurate molecular weight, which can be used to determine the molecular formula. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule, such as carbonyl (C=O) and hydroxyl (O-H) groups. researchgate.net

Melting Point (Mp): The melting point is a physical property that can be used to identify a compound and assess its purity. nih.gov

Table 1: Research Findings on Functionalization of this compound

| Derivative | Synthetic Strategy | Key Reagents | Reference |

|---|---|---|---|

| 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-4H-chromen-4-one | Protection, Methylation, Deprotection | Acetic anhydride, pyridine, methyl iodide, K2CO3 | mdpi.com |

| 7-(4-hydroxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one | Suzuki-Miyaura Coupling | Pd catalyst, boronic acid | nih.gov |

| Chromonylthiazolidines | Knoevenagel Condensation | 3-formyl-7-methoxychromone, thiazolidine derivative | nih.gov |

| 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide | Amide Coupling | PyBOP, amine | rsc.org |

Pharmacological and Biological Activities of 7 Methoxy 4h Chromen 4 One Derivatives

Anticancer and Antitumor Potential

The chromone (B188151) scaffold is recognized as a "privileged" structure in medicinal chemistry, indicating its ability to bind to a wide range of biological targets. Derivatives of 7-hydroxy-4H-chromen-4-one have shown considerable anticancer potential, including cytotoxic effects and the ability to induce programmed cell death.

Cytotoxicity against Various Cancer Cell Lines (e.g., MCF-7, HCT-116, HepG-2, U87, SMMC-7721)

A notable characteristic of 7-Methoxy-4H-chromen-4-one derivatives is their potent cytotoxic activity against a spectrum of human cancer cell lines. For instance, a series of 2-amino-3-cyano-4-(aryl)-7-methoxy-4H-chromene compounds demonstrated robust antiproliferative activities against several human cancer cell lines, with 50% inhibitory concentrations (IC50) in the low nanomolar range. nih.gov

Studies have consistently shown the efficacy of these derivatives against breast adenocarcinoma (MCF-7), human colon carcinoma (HCT-116), and hepatocellular carcinoma (HepG-2). researchgate.net For example, novel fused chromenes and pyrimidines have been synthesized and evaluated for their activity against these three cell lines. researchgate.net Similarly, other chromone derivatives have reported cytotoxic effects against MCF-7 and HCT-116 cells.

The following table summarizes the cytotoxic activities of selected this compound derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 2g | SW480 | 5.10 ± 2.12 | researchgate.net |

| MCF-7 | 19.60 ± 1.13 | researchgate.net | |

| Compound 13 | HL-60 | 42.0 ± 2.7 | nih.gov |

| MOLT-4 | 24.4 ± 2.6 | nih.gov | |

| Compound 11 | MCF-7 | 68.4 ± 3.9 | nih.gov |

| Hybrid 7Cc | MDA-MB-231 | 0.82 | nih.gov |

Apoptosis Induction Mechanisms

A key mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.gov The failure of cancer cells to undergo apoptosis is a critical factor in tumor development. plos.org These derivatives can trigger apoptosis through both intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) pathways. mdpi.com

For example, a synthesized hybrid compound, 7Cc, was found to induce S phase cell cycle arrest and stimulate apoptosis in MDA-MB-231 breast cancer cells. nih.gov This was accompanied by a disruption of the mitochondrial membrane potential and a genotoxic effect on the cancer cells' DNA. nih.gov Furthermore, studies on 4H-chromene-3-carbonitrile derivatives have demonstrated their ability to induce apoptosis, with their efficacy enhanced when conjugated with gold nanoparticles. nih.gov This process is often characterized by DNA fragmentation, a hallmark of apoptosis. nih.gov

Modulation of Cell Proliferation and Migration

In addition to inducing cell death, derivatives of this compound can also inhibit the proliferation and migration of cancer cells. The structurally optimized 7-methoxy-4H-chromene 2B has been identified as a potent apoptosis-inducing agent with high antiproliferative activities. nih.gov The compound hybrid 7Cc notably inhibited the migration, invasion, and adhesion of MDA-MB-231 cells. nih.gov This multifaceted approach of not only killing cancer cells but also preventing their spread highlights the therapeutic potential of these compounds.

Specific Molecular Targets in Cancer Pathways (e.g., NF-κB, MAPK, mTOR, Src Kinase, cAMP, P53, Bax, Bcl-2, CDK4)

The anticancer activities of this compound derivatives are underpinned by their interaction with various molecular targets and signaling pathways crucial for cancer cell survival and proliferation. The p53 and mTOR pathways are often dysregulated in human cancer. nih.gov The tumor suppressor p53 is activated by cellular stresses to induce cell cycle arrest, apoptosis, and senescence. nih.govfrontiersin.org The mTOR pathway is a central regulator of cell growth and proliferation. nih.govfrontiersin.org

Derivatives of this compound have been shown to modulate these pathways. For instance, one novel compound was found to affect the expression of key apoptotic proteins, including tumor protein p53 and Bax, in treated breast cancer cells. mdpi.com Furthermore, the PI3K/AKT/mTOR signaling pathway, which is critical for cell proliferation, differentiation, survival, apoptosis, and autophagy, is a target for these compounds. mdpi.com

The mitogen-activated protein kinase (MAPK) and nuclear factor kappa B (NF-κB) pathways are also implicated in the action of these derivatives. nih.govsemanticscholar.org For example, 2-Methoxy-1,4-naphthoquinone (MNQ), a related compound, has been shown to regulate key cancer genes within the MAPK, PI3K, and NF-κB signaling pathways. nih.gov

Anti-angiogenic Activity

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Some this compound derivatives have demonstrated anti-angiogenic properties. In a study involving 2-amino-3-cyano-4-(aryl)-7-methoxy-4H-chromene compounds, one candidate, compound 2A, showed a high potential to inhibit blood vessel formation in an in vivo zebrafish model. nih.gov This anti-angiogenic activity adds another dimension to the antitumor potential of this class of compounds.

Anti-inflammatory Properties

Inflammation is a key pathological process in many chronic diseases, including cancer. nih.gov Derivatives of this compound have exhibited significant anti-inflammatory properties. These compounds can modulate inflammatory pathways and reduce the production of pro-inflammatory mediators.

For example, 4-hydroxy-7-methoxycoumarin (B561722) (4H-7MTC) has been shown to exert its anti-inflammatory actions by downregulating the activation of NF-κB. nih.gov It also suppressed the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in LPS-stimulated macrophages. nih.gov Furthermore, 4H-7MTC was found to decrease the phosphorylation of extracellular signal-regulated kinase (ERK1/2) and c-Jun N-terminal kinase (JNK), components of the MAPK signaling pathway. nih.gov

Similarly, a series of novel 2-phenyl-4H-chromen-4-one compounds were synthesized and evaluated for their anti-inflammatory activity. nih.govresearchgate.net One of the most promising compounds was found to suppress the release of pro-inflammatory cytokines by inhibiting the TLR4/MAPK signaling pathways in RAW264.7 cells. nih.gov In vivo studies with this compound also showed a significant decrease in the serum levels of IL-6 and TNF-α. nih.govresearchgate.net

Inhibition of Pro-inflammatory Cytokines and Enzymes

Derivatives of 4H-chromen-4-one have demonstrated the ability to modulate the inflammatory cascade by inhibiting the production and expression of key pro-inflammatory mediators. Studies on related compounds, such as 4-hydroxy-7-methoxycoumarin, have shown a significant reduction in the production of pro-inflammatory cytokines including tumor necrosis factor (TNF)-α, interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.govnih.gov

Furthermore, these derivatives can suppress the expression of critical enzymes involved in the inflammatory process. Specifically, the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are pivotal in the synthesis of inflammatory mediators like nitric oxide and prostaglandins, is markedly decreased in the presence of these compounds. nih.gov For instance, a novel 2-phenyl-4H-chromen-4-one derivative, referred to as compound 8, was found to effectively downregulate the expression of IL-6 and TNF-α in both cell cultures and animal models. nih.govresearchgate.net This inhibitory action on cytokines and enzymes underscores the anti-inflammatory potential of this class of compounds.

| Compound | Target Mediator | Observed Effect | Model System |

|---|---|---|---|

| 4-hydroxy-7-methoxycoumarin | TNF-α, IL-1β, IL-6 | Reduced production | LPS-stimulated RAW264.7 macrophages |

| 4-hydroxy-7-methoxycoumarin | iNOS, COX-2 | Decreased expression | LPS-stimulated RAW264.7 macrophages |

| 2-phenyl-4H-chromen-4-one derivative (Compound 8) | IL-6, TNF-α | Downregulated expression | LPS-stimulated RAW264.7 cells and mouse models |

NF-κB Activation Inhibition

The anti-inflammatory effects of this compound derivatives are significantly attributed to their ability to inhibit the nuclear factor kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a crucial transcription factor that governs the expression of numerous genes involved in inflammation and immune responses. mdpi.com In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals like LPS, IκBα is degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for TNF-α, IL-6, and COX-2.

Research has shown that compounds like 4-hydroxy-7-methoxycoumarin exert their anti-inflammatory action by downregulating the activation of NF-κB. nih.govnih.gov They achieve this by preventing the degradation of the IκBα inhibitor, thereby keeping NF-κB in its inactive state in the cytoplasm. nih.gov By blocking this critical step, these derivatives effectively halt the entire downstream inflammatory cascade. This mechanism provides a direct link between the observed reduction in pro-inflammatory cytokines and enzymes and the compound's action on the NF-κB pathway.

Suppression of Nitric Oxide Production

A consistent finding in the study of 4H-chromen-4-one derivatives is their potent ability to suppress the production of nitric oxide (NO). nih.govresearchgate.net While NO has important physiological roles, its overproduction by iNOS during an inflammatory response contributes to tissue damage. Several studies have demonstrated that various synthetic derivatives of 4H-chromene can significantly inhibit NO production in LPS-stimulated RAW264.7 macrophage cells. nih.govnih.gov

For example, 4-hydroxy-7-methoxycoumarin was found to reduce NO production in a dose-dependent manner without affecting cell viability. nih.gov Similarly, a series of novel 2-phenyl-4H-chromen-4-one derivatives were evaluated for their inhibitory activity against LPS-induced NO release, with most of the compounds showing a reduction in NO levels. nih.govresearchgate.net This suppression of NO production is a key indicator of the anti-inflammatory properties of these compounds and is directly linked to their inhibition of iNOS expression, which is regulated by the NF-κB pathway.

Antioxidant Activity

The flavonoid scaffold, to which this compound belongs, is well-known for its antioxidant properties. nih.gov These compounds are thought to confer protective effects against conditions associated with oxidative stress, such as cardiovascular diseases. nih.gov The antioxidant capacity of these derivatives is a significant aspect of their biological activity, contributing to their potential therapeutic benefits. evitachem.com

Scavenging Free Radicals and Reducing Oxidative Stress

The primary mechanism behind the antioxidant activity of 4H-chromen-4-one derivatives is their ability to scavenge free radicals. core.ac.uk This activity is often assessed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test. eco-vector.com By donating a hydrogen atom, these compounds can neutralize highly reactive free radicals, thereby mitigating the cellular damage they cause to lipids, proteins, and DNA.

For instance, the derivative 2-(3,4-dimethoxyphenyl)-4H-chromen-4-one was found to be an active DPPH radical scavenger. Another study identified a 4H-chromen-4-one derivative, compound 12j, which protected retinal neurons from cell death induced by high glucose-induced oxidative stress. nih.gov This demonstrates the potential of these compounds to not only act as direct antioxidants but also to protect cells from the consequences of oxidative stress in disease models.

Antimicrobial and Antifungal Effects

Derivatives of the 4H-chromen-4-one core structure have been investigated for their efficacy against a range of microbial pathogens. Research has demonstrated that these compounds possess both antibacterial and antifungal properties. nih.govresearchgate.net

A novel 4H-chromen-4-one derivative isolated from a marine Streptomyces species showed high potency against the bacterium Bacillus subtilis and Micrococcus luteus. nih.gov Another study synthesized a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one compounds and found that they exhibited significant antibacterial and antifungal activity. researchgate.net For example, certain compounds with halo substituents showed good activity against the fungus Drechslera halodes, while others were effective against Candida albicans. researchgate.net The antimicrobial spectrum also includes activity against Staphylococcus aureus and Escherichia coli. tandfonline.comejmse.ro

| Compound Type | Target Organism | Activity Noted |

|---|---|---|

| Derivative from Streptomyces ovatisporus | Bacillus subtilis | Potent antibacterial activity (MIC: 0.25 μg/ml) |

| Derivative from Streptomyces ovatisporus | Micrococcus luteus | Potent antibacterial activity (MBC: 0.5 μg/ml) |

| 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one | Candida albicans | Good to moderate antifungal activity |

| 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one | Drechslera halodes | Good antifungal activity (especially halo-substituted derivatives) |

| 2-(3,4-dimethoxyphenyl)-4H-chromen-4-one | Streptococcus spp. | Potent antibacterial activity |

| 2-(3,4-dimethoxyphenyl)-4H-chromen-4-one | Penicillium chrysogenum | Powerful antifungal action |

Antidiabetic Activity

The chromene scaffold is also being explored for its potential in managing diabetes mellitus. nih.gov Derivatives of this structure have been investigated as inhibitors of key enzymes involved in glucose metabolism and as agents that can interact with insulin signaling pathways.

For instance, coumarin-based derivatives have been designed and screened as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a well-established target for treating Type 2 diabetes. In another line of research, a virtual docking study showed that 3-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-chromen-4-one exhibited promising interaction with the insulin receptor, suggesting a potential mechanism for hypoglycemic activity. bjmhr.com Furthermore, related structures known as aurones have been identified as potent inhibitors of the α-glucosidase enzyme, which plays a role in carbohydrate digestion and glucose absorption. nih.gov The traditional use of plants containing compounds like 5-Hydroxy-7-methoxy-4H-chromen-4-one in folk medicine for diabetes treatment further supports the investigation of this chemical class for antidiabetic properties. nih.gov

Alpha-glucosidase Inhibition

Alpha-glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.gov Several derivatives of 4H-chromen-4-one have been identified as potent inhibitors of this enzyme.

A synthetic flavone (B191248) derivative, 2-(benzo[d] nih.govmdpi.comdioxol-5-yl)-4H-chromen-4-one (BDC), exhibited a dose-dependent inhibitory effect on α-glucosidase, with a maximum inhibition of 99.3 ± 0.26% at a concentration of 27.6 µM. ijpsr.com This level of inhibition was found to be 22.4 times more potent than that of acarbose, a standard anti-diabetic drug. ijpsr.com Kinetic analysis revealed that BDC acts as a non-competitive inhibitor. ijpsr.com Another study on 5,7-dimethoxy-3-(2'-hydroxybenzyl)-4-chromanone, isolated from Portulaca oleracea L., also demonstrated strong inhibition of α-glucosidase with a half-maximal inhibitory concentration (IC50) of 15.03 ± 2.59 μM, which was more effective than acarbose. nih.gov

Table 1: Alpha-glucosidase Inhibition by this compound Derivatives

| Compound | Source/Type | Inhibitory Activity (IC50/Max Inhibition) | Type of Inhibition | Reference |

|---|---|---|---|---|

| 2-(benzo[d] nih.govmdpi.comdioxol-5-yl)-4H-chromen-4-one (BDC) | Synthetic | 99.3% inhibition at 27.6 µM | Non-competitive | ijpsr.com |

| 5,7-dimethoxy-3-(2'-hydroxybenzyl)-4-chromanone | Natural (Portulaca oleracea L.) | IC50: 15.03 ± 2.59 μM | Not specified | nih.gov |

Anti-glycation Activities

Glycation is a non-enzymatic reaction between sugars and proteins, lipids, or nucleic acids, which leads to the formation of Advanced Glycation End-products (AGEs). mdpi.com The accumulation of AGEs is implicated in the progression of diabetes-related complications and other age-related diseases. mdpi.comnih.gov Therefore, inhibiting the glycation process is a significant therapeutic goal.

Research has shown that chromone derivatives possess notable anti-glycation properties. A study on a compound isolated from Pistacia chinensis, identified as 2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-3-methoxy-4H-chromen-4-one, demonstrated significant anti-glycation potential, achieving an inhibition of 90.12%. nih.gov This activity highlights the potential of such compounds to mitigate the complications arising from chronic hyperglycemia by preventing the formation of harmful AGEs. nih.gov

Table 2: Anti-glycation Activity of this compound Derivatives

| Compound | Source | Inhibitory Activity | Reference |

|---|---|---|---|

| 2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-3-methoxy-4H-chromen-4-one | Pistacia chinensis | 90.12% inhibition | nih.gov |

Other Reported Biological Activities

Anticonvulsant Activity

Chromone derivatives have been investigated for their potential in treating neurological disorders, including epilepsy. ijpsr.com Studies on various substituted furochromones and flavones (2-phenylchromones) have demonstrated their anticonvulsant effects in established animal models. nih.gov In tests involving subcutaneous pentylenetetrazole (scPTZ) and maximal electric shock (MES) induced seizures, certain derivatives provided 100% protection at a dose of 300 mg/kg. nih.gov Furthermore, a review of chromen derivatives as antiepileptics noted that compounds like 7-chloro-3-(1H-imidazol-1-yl)chroman-4-one were effective in delaying the onset and reducing the duration of seizures. ijpsr.com

Table 3: Anticonvulsant Activity of Chromone Derivatives

| Compound Class/Derivative | Test Model | Observed Activity | Reference |

|---|---|---|---|

| Substituted Furochromones/Flavones | scPTZ | 100% protection at 300 mg/kg for most active compounds | nih.gov |

| 7-chloro-3-(1H-imidazol-1-yl)chroman-4-one | Lithium-pilocarpine & PTZ-kindling | Delayed seizure onset and decreased seizure duration | ijpsr.com |

Anticholinesterase Activity

Cholinesterase inhibitors are critical in the management of Alzheimer's disease. nih.gov Derivatives of 4H-chromen-4-one have shown significant inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govmdpi.com

A study on amino-7,8-dihydro-4H-chromenone derivatives identified compounds with potent BChE inhibition, with IC50 values as low as 0.89 ± 0.24 µM for the 4-chlorobenzyloxy derivative. nih.gov Another compound, 6-(4-(piperidin-1-yl)butoxy)-4H-chromen-4-one, demonstrated pronounced inhibition of human AChE (hAChE) with an IC50 value of 5.58 μM. mdpi.com Notably, 5,7-dimethoxyflavone, a related compound, exhibited strong and selective inhibition of BChE over AChE, suggesting its potential for developing targeted therapies for Alzheimer's disease. mdpi.com

Table 4: Anticholinesterase Activity of 4H-chromen-4-one Derivatives

| Compound | Target Enzyme | Inhibitory Activity (IC50/Ki) | Reference |

|---|---|---|---|

| 4-chlorobenzyloxy amino-7,8-dihydro-4H-chromenone | BChE | IC50: 0.89 ± 0.24 µM | nih.gov |

| 4-bromobenzyloxy amino-7,8-dihydro-4H-chromenone | BChE | IC50: 1.19 ± 0.31 µM | nih.gov |

| 6-(4-(piperidin-1-yl)butoxy)-4H-chromen-4-one | hAChE | IC50: 5.58 µM | mdpi.com |

| 5,7-dimethoxyflavone | BChE | High inhibitory potential and selectivity over AChE | mdpi.com |

Antituberculosis Activity

The emergence of multidrug-resistant tuberculosis has necessitated the search for new therapeutic agents. A series of 4H-chromen-4-one derivatives were designed and evaluated for their activity against Mycobacterium tuberculosis. researchgate.netmdpi.com One particular compound, designated 8d, was found to be active against both drug-sensitive and multidrug-resistant strains of tuberculosis. researchgate.netmdpi.com Preliminary evaluations showed that compound 8d had favorable microsomal stability, low cytotoxicity, and modest efficacy in an acute mouse model, positioning it as a promising lead for further optimization. researchgate.netmdpi.com In a separate study on related 4-methyl-7-substituted coumarin (B35378) derivatives, several compounds were identified as potent anti-tuberculous agents, with some showing activity at concentrations as low as 0.625 μg/mL against Mycobacterium tuberculosis H37Rv. mdpi.com

Table 5: Antituberculosis Activity of 4H-chromen-4-one and Related Derivatives

| Compound | Target Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Compound 8d (a 4H-chromen-4-one derivative) | Drug-sensitive and Multidrug-resistant TB | Active (specific MIC not provided) | researchgate.netmdpi.com |

| Compound 6d (4-methyl-7-substituted coumarin) | M. tuberculosis H37Rv | 0.625 μg/mL | mdpi.com |

| Compound 6f (4-methyl-7-substituted coumarin) | M. tuberculosis H37Rv | 0.625 μg/mL | mdpi.com |

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidase (MAO) inhibitors are used in the treatment of depression and neurodegenerative disorders like Parkinson's disease. nih.gov Research into 4-chromanone derivatives has revealed their potent and specific inhibition of the MAO-B isoform. nih.gov In one study, 15 out of 17 tested 4-chromanone derivatives displayed IC50 values below 0.1 µM for MAO-B inhibition. nih.gov The presence of a substituent at the C7 position was found to be a requirement for this activity. nih.gov Another study identified 6-(4-(piperidin-1-yl)butoxy)-4H-chromen-4-one as a dual-target inhibitor, acting against both acetylcholinesterase and MAO-B, with an IC50 of 7.20 μM for human MAO-B. mdpi.com

Table 6: Monoamine Oxidase (MAO) Inhibition by 4H-chromen-4-one Derivatives

| Compound Class/Derivative | Target Enzyme | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| 4-Chromanone derivatives (15 of 17 tested) | MAO-B | < 0.1 µM | nih.gov |

| 6-(4-(piperidin-1-yl)butoxy)-4H-chromen-4-one | hMAO-B | 7.20 µM | mdpi.com |

Estrogenic Activity

Certain derivatives of this compound, particularly those within the isoflavone (B191592) and flavan classes, have been investigated for their potential estrogenic activity. Phytoestrogens, plant-derived compounds that can mimic the effects of estrogen, often share structural similarities with these derivatives.

Research on methoxyflavans isolated from the fruit of Mauritia flexuosa (Moriche Palm) has identified compounds with estrogenic properties. In a study assessing the growth of estrogen-dependent MCF-7 breast cancer cells, several isolated methoxyflavans promoted cell proliferation, indicating estrogenic effects nih.gov. One of the active compounds identified was 6,7,4'-trihydroxy-5-methoxyflavan nih.gov.

Another related compound, 5-methyl-7-methoxy-isoflavone, has been explored for its potential anabolic effects, which are sometimes associated with hormonal activity nih.gov. While it is believed to play a role in increasing protein synthesis, its direct estrogenic activity remains a subject of further research nih.gov. Additionally, the parent compound, 7-methoxyflavone, is noted to potentially alter hormone metabolism, which may have implications for conditions sensitive to estrogen webmd.com. Studies have shown that flavones can inhibit the enzyme aromatase (estrogen synthetase), which is responsible for a key step in the biosynthesis of estrogens webmd.com.

Table 1: Estrogenic Activity of Methoxyflavan Derivatives from Mauritia flexuosa

| Compound | Activity | Assay |

|---|---|---|

| Methoxyflavan isolates (unspecified) | Promoted cell growth | MCF-7 cell proliferation assay |

Modulation of Mitochondrial Biogenesis

Mitochondrial biogenesis, the process of generating new mitochondria, is crucial for cellular energy homeostasis. Certain derivatives of this compound have been shown to influence this pathway, particularly in the context of metabolic health.

A study investigating chromone derivatives for their lipid-lowering effects in liver cells identified a specific compound, 5,7-dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one, as a modulator of genes involved in fat metabolism nih.gov. This derivative was found to significantly induce the expression of peroxisome proliferator-activated receptor gamma coactivator 1α (PGC1α) in a dose-dependent manner nih.gov. PGC1α is a master regulator of mitochondrial biogenesis nih.gov. By up-regulating PGC1α, this compound helps to facilitate the catabolism of fat, thereby reducing the accumulation of lipid droplets in hepatocytes nih.gov. The study also noted a slight increase in the expression of the carnitine palmitoyltransferase I (CPT1) gene, which encodes a key enzyme for fatty acid β-oxidation within the mitochondria nih.gov.

Table 2: Effect of 5,7-dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one on Gene Expression

| Gene Target | Function | Effect |

|---|---|---|

| PGC1α | Master regulator of mitochondrial biogenesis | Significantly induced in a dose-dependent manner |

Antihistaminic Activity

The chromone scaffold is the basis for a class of anti-allergic drugs known as cromones, such as cromoglycate and nedocromil (B1678009). These drugs are recognized for their ability to stabilize mast cells and inhibit the release of histamine and other inflammatory mediators.

Research into the mechanism of cromones has revealed that their antihistaminic action is not merely passive stabilization. Studies have shown that these compounds can inhibit the release of histamine and prostaglandin D2 from activated human and murine mast cells nih.govplos.org. A key aspect of this activity is the stimulation and secretion of the anti-inflammatory protein Annexin-A1 (Anx-A1) from mast cells nih.gov. The inhibitory effect of cromones on histamine release can be reversed by a neutralizing antibody against Anx-A1, confirming the protein's crucial role in this pathway nih.govplos.org. This mechanism suggests that derivatives of this compound may possess similar potential to modulate mast cell degranulation and histamine release.

Table 3: Inhibitory Action of Cromones on Mast Cell Mediator Release

| Compound Class | Mechanism of Action | Effect |

|---|

Antihypertensive Activity

Flavonoids, the broader class to which this compound belongs, are generally recognized for their protective effects on the cardiovascular system nih.gov. While direct studies on the antihypertensive activity of simple this compound derivatives are limited, research on structurally related compounds provides insights into their potential in this area.

For instance, a series of synthesized 4-amino-6,7-dimethoxyquinazoline derivatives were evaluated for their antihypertensive properties. Although these compounds have a quinazoline core instead of a chromone core, they share a dimethoxy substitution pattern. Several of these derivatives demonstrated significant antihypertensive activity when administered to spontaneously hypertensive rats nih.gov. The most active compound, alfuzosin, was identified as a selective α1-adrenoceptor antagonist, a common mechanism for antihypertensive drugs nih.gov. This suggests that the methoxy (B1213986) substitution pattern on an aromatic ring system can be a favorable feature for developing compounds with blood pressure-lowering effects.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 6,7,4'-trihydroxy-5-methoxyflavan |

| 5-methyl-7-methoxy-isoflavone |

| 7-methoxyflavone |

| 5,7-dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one |

| Cromoglycate |

| Nedocromil |

Structure Activity Relationship Sar Studies of 7 Methoxy 4h Chromen 4 One Derivatives

Impact of Substituent Modifications on Biological Potency

The modification of substituents on the 7-Methoxy-4H-chromen-4-one framework is a key strategy for optimizing biological potency. The inherent activity of the parent scaffold can be significantly enhanced or altered by introducing various functional groups.

Key findings from various studies include:

Hydroxy vs. Methoxy (B1213986) Groups: The presence of hydroxyl groups is often crucial for certain biological activities. In a study on flavonoids, hydroxyl groups at the C-7 and C-8 positions were found to be important for optimal antiplatelet activity. nih.gov Conversely, substituting hydroxyl groups with methoxy groups, as in the case of 7-methoxyflavone, was found to reduce the binding constant to DNA. iiarjournals.org However, for other targets, the presence of methoxy groups is critical. In a series of BRD4 inhibitors, derivatives lacking the electron-donating methoxy groups on the core scaffold exhibited a significant decrease in activity. nih.gov

Aryl Substitutions: The addition of aryl groups can enhance activity through mechanisms like π-π stacking. For instance, a 4-methoxyphenyl (B3050149) group at the C-2 position was found to enhance interactions within the binding pockets of enzymes.

Heterocyclic Substitutions: Introducing heterocyclic moieties can improve bioactivity. A 4-methylthiazole (B1212942) group at the C-3 position, for example, was shown to improve anticancer activity by targeting topoisomerase II.

Side Chain Modifications: Altering side chains attached to the chromone (B188151) core has a profound impact. In studies of flavonoid derivatives, the introduction of tertiary amines into a side chain improved DNA binding affinity by a thousand-fold. iiarjournals.org In another series, compounds incorporating piperidine (B6355638) and pyrrole (B145914) moieties on a side chain displayed potent inhibitory effects on CIG5 and IL-6 expression, while those with morpholine (B109124) or dimethylamine (B145610) groups showed substantially decreased activity. nih.gov

| Base Scaffold | Substituent Modification | Target/Activity | Result | Reference |

|---|---|---|---|---|

| Flavone (B191248) | 7-OH vs. 7-OCH₃ | DNA Binding | 7-Methoxy substitution reduces binding constant compared to 7-Hydroxy. | iiarjournals.org |

| Quinazolin-4-one | Presence vs. Absence of Methoxy Groups | BRD4 Inhibition (CIG5/IL-6 expression) | Absence of methoxy groups leads to "obvious decreased activity". | nih.gov |

| Chrysin (5,7-dihydroxyflavone) | Addition of Tertiary Amine Side Chain at C-7 | DNA Binding | Binding improved 1,000-fold. | iiarjournals.org |

| 2-(4-hydroxyphenyl)-chromone derivative | Piperidine vs. Morpholine on Side Chain | CIG5/IL-6 Inhibition | Piperidine derivative showed potent effect (99% inhibition); Morpholine derivative had "substantially decreased" activity. | nih.gov |

| Carborane-isoflavone | 7-OH vs. 7-OCH₃ | Antiproliferative (PC-3 cells) | 7-OH derivative (IC₅₀ = 5.24 μM) was significantly more potent than the 7-OCH₃ derivative (IC₅₀ = 38.02 μM). | acs.org |

Positional Effects of Functional Groups on Activity

The specific location of a functional group on the chromone ring system is as critical as its chemical nature. The same substituent can confer vastly different properties depending on its point of attachment, affecting the molecule's electronic distribution, steric profile, and ability to form key interactions with biological targets.

Key findings regarding positional effects include:

A-Ring Substitution: The benzopyran portion of the scaffold (A- and C-rings) offers multiple sites for substitution. Hydroxyl groups at the C-5 position are correlated with increased antioxidant and enzyme inhibitory activity due to their hydrogen-bonding capacity. In a series of carborane-containing isoflavones, a derivative with 5,7-dihydroxy groups was highly active against cancer cell lines, whereas a similar derivative with a 5-hydroxy and 7-methoxy group was inactive, highlighting the importance of the hydroxyl at C-7. acs.org

C-7 Position: The C-7 position is frequently substituted. A methoxy group at C-7 can improve metabolic stability. However, a hydroxyl group at this position has been identified as most relevant for binding to double-helical DNA. iiarjournals.org

C-6 Position: Substitution at the C-6 position has been explored to modulate activity. In one study on GPR55 agonists, introducing a fluorine atom at C-6 had no significant effect on the pharmacological behavior compared to the unsubstituted analogue. acs.org

C-2 vs. C-3 Position: The pyranone ring also presents key positions for modification. Aryl substitutions at the C-2 position are common in flavonoids and enhance π-π stacking interactions. Meanwhile, introducing functional groups at the C-3 position, such as a 4-methylthiazole group, has been shown to synergistically enhance bioactivity, particularly when combined with an electron-donating group at C-7.

| Compound Series | Positional Isomers Compared | Target/Activity | Observation | Reference |

|---|---|---|---|---|

| Hydroxyflavones | -OH at C-3 or C-5 | Antioxidant/Enzyme Inhibition | Presence at these positions increases activity. | |

| Carborane-isoflavones | 5-OH, 7-OCH₃ vs. 5,7-diOH | Antiproliferative (MDA-MB-231) | The 5,7-diOH derivative was highly active (IC₅₀ = 5.34 μM) while the 5-OH, 7-OCH₃ was inactive. | acs.org |

| GPR55 Agonists | H at C-6 vs. F at C-6 | GPR55 Activation | Substitution with fluorine had no effect on pharmacological behavior. | acs.org |

| 2-(2-phenylethyl)chromones | 7-OCH₃ on A-ring vs. 4'-OCH₃ on B-ring | Anti-inflammatory | Both 7-methoxy-2-[2-(4′-hydroxyphenyl)ethyl]chromone and 7-hydroxy-2-[2-(4′-methoxyphenyl)ethyl]chromone were isolated and identified, showing the nuanced effects of methoxy group placement. | mdpi.com |

Influence of Scaffold Saturation on Biological Activity

The degree of saturation in the chromone scaffold is a critical determinant of biological activity. The comparison between the unsaturated chromen-4-one (chromone) core and its saturated chroman-4-one analogue, which lacks the C2-C3 double bond, reveals how this structural feature influences molecular conformation and biological function. researchgate.netgu.se

Studies have shown that both scaffolds can be used to develop potent bioactive agents. For example, functionalized chroman-4-one and chromone derivatives have been developed as selective inhibitors of the Sirt2 enzyme. gu.se In one notable study, two chroman-4-one derivatives bearing 2-pyridylethyl substituents in the 2-position demonstrated a significant reduction in the proliferation of breast and lung cancer cells. gu.se This indicates that the saturated chroman-4-one scaffold is highly effective for generating potent Sirt2-selective inhibitors. gu.se

Furthermore, research on cytotoxic agents based on a 7-methoxychroman-4-one scaffold showed that while a direct analogue of a known agent was inactive, further structural modifications to the benzylidene moiety at the 3-position resulted in a derivative with significant cytotoxic activity against several cancer cell lines. researchgate.net In another example, the reduction of carborane-containing isoflavones (a chromone scaffold) to their corresponding isoflavanones (a chroman scaffold) resulted in compounds that retained moderate antiproliferative activity. acs.org These findings collectively suggest that while the C2-C3 double bond of the chromone scaffold is important, the saturated chroman-4-one core is also a highly viable and "tunable" scaffold for the design of biologically active molecules. researchgate.netgu.se

| Scaffold Type | Derivative/Substituents | Biological Target/Activity | Key Finding | Reference |

|---|---|---|---|---|

| Chroman-4-one (Saturated) | 2-(2-pyridylethyl) substituents | Sirt2 Inhibition / Anticancer | Showed significant reduction in proliferation of breast and lung cancer cells. | gu.se |

| Chromone (Unsaturated) | Functionalized 2-alkyl derivatives | Sirt2 Inhibition | Also developed as selective Sirt2 inhibitors, demonstrating viability of both scaffolds. | gu.se |

| Chroman-4-one (Saturated) | 3-(3-chloro-4,5-dimethoxybenzylidene)-7-methoxy | Cytotoxicity | Demonstrated significant cytotoxic activity (IC₅₀ values = 7.56-25.04 μg/ml). | researchgate.net |

| Carborane-isoflavanone (Saturated) | 7-methoxy-3-carborane | Antiproliferative (PC-3) | Retained moderate activity (IC₅₀ = 38.02 μM) compared to the unsaturated version (IC₅₀ = 13.45 μM). | acs.org |

Stereochemical Considerations in SAR

The introduction of chiral centers into this compound derivatives raises the question of how stereochemistry influences biological activity. While enantiomers of a chiral drug can have vastly different pharmacological profiles, the impact of stereochemistry in this class of compounds appears to be dependent on the specific derivative series and their biological target.

For many derivatives of the planar chromone scaffold, synthetic strategies often focus on achiral modifications to maintain planarity, which can be advantageous for mechanisms like DNA intercalation. However, when chiral centers are introduced, typically on side chains, their configuration can be a critical factor.

In a study focused on developing potent and selective BRD4 inhibitors, a series of compounds with a chiral hydroxyl group on a side chain attached to the chromone core were synthesized and evaluated. nih.gov The investigation revealed that the R- or S-configuration of this hydroxyl group resulted in no significant differences in their inhibitory activity against CIG5 and IL-6 expression. nih.gov This suggests that for this particular series and target, the specific spatial orientation of the hydroxyl group was not a determining factor for potency. While this finding is specific to one series of compounds, it underscores that the importance of stereochemistry must be evaluated on a case-by-case basis within the broader family of this compound derivatives.

Mechanistic Investigations of 7 Methoxy 4h Chromen 4 One and Its Analogues

Elucidation of Molecular Mechanisms of Action

The chromone (B188151) scaffold, a key feature of 7-Methoxy-4H-chromen-4-one, is a recognized privileged motif in medicinal chemistry, providing a versatile template for compounds with a wide array of biological activities. The addition of a methoxy (B1213986) group at the 7-position specifically modifies the electron density and steric properties of the molecule, which in turn influences its binding affinity for biological targets like enzymes and receptors.

One of the primary mechanisms of action identified for this compound and its analogues is the induction of apoptosis, or programmed cell death, in cancer cells. Studies have shown that these compounds can activate the intrinsic apoptotic pathway. This is achieved through the modulation of the caspase enzyme cascade and the disruption of mitochondrial function. For example, certain chromone derivatives have been observed to induce apoptosis in breast cancer cells specifically through caspase activation.

In addition to its pro-apoptotic effects, the compound exhibits antioxidant properties by scavenging free radicals. This action helps to mitigate oxidative stress, a key factor in the pathology of numerous diseases. The anti-inflammatory effects are also significant, with research demonstrating that this compound can suppress the production of nitric oxide (NO) in macrophages without causing cytotoxicity. This suppression is linked to the inhibition of key inflammatory pathways.

Analogues of this compound, such as those with hydroxyl groups, also demonstrate potent antioxidant activity by acting as radical scavengers, donating hydrogen atoms to neutralize reactive oxygen species (ROS). vulcanchem.com The planarity of the chromone structure facilitates intermolecular hydrogen bonding, which can be crucial for its biological interactions. vulcanchem.com

Enzyme Inhibition and Activation Studies

This compound and its analogues have been extensively studied for their ability to interact with and modulate the activity of various enzymes. The chromen-4-one core is known to bind to the active sites of specific enzymes, thereby altering their function and influencing cellular processes. This inhibitory action is a key component of its therapeutic potential.

Research has identified several enzymes that are significantly inhibited by this class of compounds. These include enzymes involved in inflammation, cancer, and neurological disorders. For instance, analogues have been shown to inhibit pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). mdpi.com In the context of cancer, inhibition of enzymes such as topoisomerase and aromatase has been reported for chromene derivatives. mdpi.comfrontiersin.org Furthermore, studies on flavonoids with similar structures have demonstrated potent inhibition of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase B (MAO-B), which are relevant targets in neurodegenerative diseases. mdpi.com An analogue, transilitin, was found to be a dose-dependent inhibitor of snake venom phosphodiesterase, which is structurally related to the human enzyme ENPP1, a regulator of the immune system. researchgate.net

Below is a data table summarizing the enzyme inhibition findings for this compound and its structural analogues.

| Compound/Analogue | Target Enzyme | Finding/IC₅₀ Value | Source |

| 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | COX-1 | 7.09 µM | mdpi.com |

| 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | COX-2 | 0.38 µM | mdpi.com |

| 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | 5-LOX | 0.84 µM | mdpi.com |

| 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | Acetylcholinesterase | 1.37 µM | mdpi.com |

| 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | Butyrylcholinesterase | 0.95 µM | mdpi.com |

| 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | MAO-B | 0.14 µM | mdpi.com |

| 3-(2-Hydroxyphenyl)-7-methoxy-4H-chromen-4-one | Tyrosinase | Mixed-type inhibitor | vulcanchem.com |

| Transilitin | Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) | Dose-dependent inhibition | researchgate.net |

| Substituted 4H-chromenes | α-glucosidase | IC₅₀ 4.90 mM | frontiersin.org |

| Substituted 4H-chromenes | Aromatase | Significant inhibitory effect | frontiersin.org |

| 6-methoxy-4H-benzo[h]chromene derivatives | Topoisomerase | Inhibition of enzyme | mdpi.com |

Receptor Binding and Signaling Pathway Modulation

The biological effects of this compound and its analogues are mediated through the modulation of critical cellular signaling pathways. These compounds can influence gene expression and other cellular functions by interacting with components of these pathways.

A prominently modulated pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is central to inflammatory responses and cancer development. Studies show that this compound can inhibit lipopolysaccharide (LPS)-induced NF-κB activation in macrophages. This inhibition prevents the translocation of NF-κB to the nucleus, thereby down-regulating the expression of pro-inflammatory genes like inducible nitric oxide synthase (iNOS) and COX-2. nih.gov

In addition to NF-κB, mitogen-activated protein kinase (MAPK) signaling pathways are also affected. smolecule.com The modulation of MAPK pathways, including JNK and p38, influences cell proliferation and apoptosis in cancer cells. nih.gov For instance, the analogue aciculatin (B1665436) was found to suppress LPS-induced phosphorylation of JNK/p38 MAPKs. nih.gov

Some analogues have shown interactions with specific receptors. A derivative of kakkatin (B600535), which shares the this compound core, was found to induce apoptosis in alcoholic hepatocellular carcinoma via the estrogen-receptor 1-extracellular signal-regulated kinases 1/2 (ER1-ERK1/2) signaling pathway. nih.gov Other research has pointed to 4H-chromene analogues acting as selective inhibitors of formyl peptide receptor-1 (FPR-1), which leads to the blocking of Ca2+ flux and inhibits chemotaxis in human neutrophils. frontiersin.org

The table below details the key signaling pathways and receptors modulated by these compounds.

| Compound/Analogue | Receptor/Pathway | Effect | Source |

| This compound | NF-κB Pathway | Inhibition of LPS-induced activation | |

| 2-(3,4-Dimethoxyphenyl)-7-hydroxy-3-methoxy-4H-chromen-4-one | NF-κB and MAPK Pathways | Modulation, inducing apoptosis in cancer cells | smolecule.com |

| 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one | NF-κB and MAPK Pathways | Inhibition of NF-κB; Modulation of MAPK | |

| Aciculatin | NF-κB and JNK/p38 MAPK Pathways | Suppression of IKK activation and JNK/p38 phosphorylation | nih.gov |

| Kakkatin derivative | Estrogen-receptor 1-ERK1/2 Pathway | Induction of apoptosis | nih.gov |

| 4H-chromene analogues | Formyl peptide receptor-1 (FPR-1) | Selective inhibition, blocking Ca2+ flux | frontiersin.org |

Computational and in Silico Research on 7 Methoxy 4h Chromen 4 One

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jbcpm.com Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules. In the context of 7-Methoxy-4H-chromen-4-one and its derivatives, molecular docking simulations have been instrumental in elucidating their potential as inhibitors of various enzymes and proteins.

Studies have shown that derivatives of this compound exhibit significant binding affinities to various biological targets. For instance, certain 7-substituted-2-pyrimidinyl chromen-4-one derivatives have demonstrated good to moderate anti-inflammatory activity, with some compounds showing activity comparable to the standard drug Diclofenac sodium. researchgate.net Molecular docking of these compounds revealed their binding interactions within the active sites of target proteins. researchgate.net

Similarly, flavone (B191248) derivatives, including those with a 7-methoxy group, have been identified as potential Cyclooxygenase-2 (COX-2) inhibitors. nih.gov Molecular docking simulations using software like Autodock 4 have been employed to understand the binding interactions of these compounds with the COX-2 enzyme. nih.gov

Furthermore, in silico studies have explored the potential of phytochemicals, including pratensein (B192153) (a derivative of this compound), against various diseases. ijcrt.org These studies often involve molecular docking to predict the binding energies and affinities of the compounds towards specific protein targets. For example, the phytochemical trifolian from Trifolium pratense showed a binding energy of -7.51 towards the 5ILS protein in an anti-cancer study. ijcrt.org

A study on natural chromone (B188151) derivatives from Cassia nomame showed that 5-(isobutyryl)-2-(2-oxopropyl)-7-methoxy-4H-chromen-4-one exhibited a high binding affinity to the main protease (Mpro) of SARS-CoV-2. researchgate.netcumhuriyet.edu.trcumhuriyet.edu.tr This interaction was further validated by molecular dynamics simulations, which indicated the stability of the ligand-protein complex. researchgate.netcumhuriyet.edu.trcumhuriyet.edu.tr

The following table summarizes the results of some molecular docking studies involving derivatives of this compound.

| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Key Interactions |

| 7-Hydroxy-6-methoxyisoflavone | Fungal target | -8.1 | Not specified |

| Trifolian | 5ILS protein | -7.51 | Not specified |

| 5-(isobutyryl)-2-(2-oxopropyl)-7-methoxy-4H-chromen-4-one | SARS-CoV-2 Mpro | High affinity | Not specified |

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com In the study of this compound and its analogs, DFT calculations provide valuable insights into their geometric, electronic, and spectroscopic properties. nih.govresearchgate.net

DFT studies on isoflavones, including those with a 7-methoxy group, have been conducted to understand their antioxidant properties. researchgate.netresearchgate.net These studies often involve calculating parameters like bond dissociation enthalpy (BDE), ionization potential (IP), and proton affinity (PA) to determine the most likely mechanism of radical scavenging. researchgate.net For pratensein, a derivative of this compound, DFT calculations have suggested that the hydrogen atom transfer (HAT) mechanism is predominant in the gas phase, while the sequential proton loss electron transfer (SPLET) mechanism is favored in polar solvents. researchgate.net The hydroxyl group at position 7 has been identified as a highly acidic site. researchgate.net

DFT calculations at the B3LYP/6-311G(d,p) level of theory have been used to simulate the geometric and spectroscopic properties of isoflavones. nih.govresearchgate.net The simulated vibrational spectra often show good correlation with experimental IR spectra. nih.govresearchgate.net Furthermore, DFT has been employed to calculate NMR chemical shifts, which also show good agreement with experimental data. nih.govresearchgate.net

In a study of 2-amino-4H-chromene derivatives, DFT calculations were used to investigate their electronic properties. d-nb.info The calculated HOMO and LUMO energies indicated efficient charge transfer within the molecular structures. d-nb.info The vibrational frequencies computed at the B3LYP/6-311+G(d,p) level correlated well with experimental FT-IR data. d-nb.info

The table below presents some key parameters obtained from DFT studies on related isoflavone (B191592) compounds.

| Compound | DFT Method | Calculated Parameter | Value |

| Pratensein | B3LYP/6-311G(d,p) | Ionization Potential (IP) | Not specified (most active) |

| Pratensein | B3LYP/6-311G(d,p) | Bond Dissociation Enthalpy (BDE) | Not specified (most active) |

| Pratensein | B3LYP/6-311G(d,p) | Proton Affinity (PA) | Not specified (most active) |

| 7-hydroxy 3'-methoxyisoflavone | B3LYP/6-311G(d,p) | Band gap | Not specified |

Pharmacokinetic Profiling (ADMET) Predictions

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are crucial in the early stages of drug discovery to predict the pharmacokinetic and toxicological properties of a compound. nih.govnih.gov These predictions help in identifying drug candidates with favorable profiles, thereby reducing the likelihood of late-stage failures. nih.gov

For derivatives of this compound, ADMET properties have been evaluated using various computational tools like SwissADME and ProTox-II. ijcrt.orgnih.gov These tools predict physicochemical properties such as molecular weight, number of hydrogen bond donors and acceptors, and lipophilicity (ClogP), which are important for drug-likeness according to Lipinski's rule of five. ijcrt.orgcumhuriyet.edu.tr

In a study of phytochemicals from Trifolium pratense, which includes pratensein, SwissADME was used to calculate pharmacokinetic properties like GI absorption, blood-brain barrier (BBB) permeability, and interactions with cytochrome P450 (CYP) enzymes. ijcrt.org The analysis of these parameters helps in assessing the oral bioavailability and potential for drug-drug interactions. ijcrt.org

Similarly, drug-likeness analyses were performed on chromone derivatives from Cassia nomame, including 5-(isobutyryl)-2-(2-oxopropyl)-7-methoxy-4H-chromen-4-one, using Lipinski's rule of five. researchgate.netcumhuriyet.edu.tr Such analyses are essential to ensure that the investigated compounds have properties that make them suitable for oral administration. cumhuriyet.edu.tr

A study on flavonoids for antiglioma activity used TCMSP, a systems pharmacology platform, to screen active ingredients based on oral bioavailability (OB), drug-likeness (DL), and blood-brain barrier (BBB) penetration. nih.govscispace.com

The table below provides a sample of ADMET parameters predicted for related flavonoid compounds.

| Compound/Derivative | Property | Predicted Value/Observation | Tool/Method |

| Pratensein | GI absorption | High | SwissADME |

| Pratensein | BBB permeant | No | SwissADME |

| Pratensein | CYP1A2 inhibitor | Yes | SwissADME |

| Pratensein | CYP2C19 inhibitor | Yes | SwissADME |

| Pratensein | CYP2C9 inhibitor | Yes | SwissADME |

| Pratensein | CYP2D6 inhibitor | No | SwissADME |

| Pratensein | CYP3A4 inhibitor | Yes | SwissADME |

| 5-(isobutyryl)-2-(2-oxopropyl)-7-methoxy-4H-chromen-4-one | Drug-likeness | No violations of Lipinski's rule | Lipinski's rule of five |

Conformational Analysis and Interaction Sites

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the conformational preferences and interaction sites of this compound and its derivatives is essential for comprehending their biological activity. evitachem.com

The three-dimensional structure of these compounds provides insights into their conformational flexibility and potential interaction sites with biological targets. evitachem.com The chromenone core generally provides a rigid framework, while flexibility can arise from the rotation of substituents like the methoxy (B1213986) group.

In a study of 5-Hydroxy-7-methoxy-2,6,8-trimethyl-4H-chromen-4-one, the chromone unit was found to be essentially planar. researchgate.net The methoxy substituent was observed to be perpendicular to the plane of the benzene (B151609) ring. researchgate.net The crystal structure was stabilized by intramolecular O—H⋯O and weak C—H⋯O hydrogen bonds, as well as C—H⋯π and π–π interactions. researchgate.net These interactions are crucial for the molecular packing and can influence the compound's interaction with biological macromolecules.

Computational studies on 3,5-dihydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one have examined conformational preferences and rotational barriers around the methoxy groups, providing a detailed understanding of molecular flexibility and its relationship to biological activity. The analysis also extends to intermolecular interaction potentials, including hydrogen bonding capabilities and π-π stacking interactions, which help explain the compound's ability to interact with biological targets like DNA and proteins.

For 7-hydroxy-3-(2-methoxyphenyl)-2-trifluoromethyl-4H-chromen-4-one, Hirshfeld surface analysis has been used to visualize and quantify intermolecular interactions, highlighting C⋯H and O⋯H contacts. nih.gov

HOMO-LUMO Analysis and Reactivity Descriptors

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key quantum chemical parameters that describe the electron-donating and electron-accepting abilities of a molecule, respectively. The energy gap between HOMO and LUMO (Egap) is an important indicator of molecular reactivity and stability. mdpi.com

For isoflavonoids like pratensein, HOMO and LUMO energies have been computed to understand their antioxidant activities. researchgate.net These calculations are part of a broader analysis of reactivity descriptors, which also include ionization potential, electron affinity, global hardness, and electrophilicity index. researchgate.net

DFT studies on 7-hydroxy 3'-methoxyisoflavone have simulated electronic properties such as the band gap, ionization potential, and electron affinities. nih.govresearchgate.net In the case of 3,5-dihydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one, the HOMO-LUMO energy gap provides quantitative measures of molecular reactivity and electronic excitation properties that underlie its spectroscopic behavior and biological activity. Molecular orbital analysis of this compound demonstrated the delocalization of electron density across the flavonoid framework.

For 2-amino-4H-chromene derivatives, calculated HOMO and LUMO energies have indicated efficient charge transfer within the molecular structure. d-nb.info A study on a novel acrylonitrile (B1666552) derivative of furochromone also involved FMO analysis to discuss various spectroscopic and quantum chemical parameters. bohrium.com